4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol

Stable Isotope Dilution LC-MS/MS Bioanalysis

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol (CAS 2733155-18-3) is a deuterium-labeled secondary amine featuring a but-2-yn-1-ol backbone with a benzyl substituent and a perdeuterated ethyl group (C₁₃H₁₂D₅NO, MW 208.31). It belongs to the class of stable isotope-labeled synthetic intermediates and serves as a critical building block in the preparation of rac Desethyl Oxybutynin-d5 Hydrochloride, the deuterated form of the pharmacologically active metabolite of the anticholinergic drug oxybutynin.

Molecular Formula C₁₃H₁₂D₅NO
Molecular Weight 208.31
Cat. No. B1162042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol
Synonyms4-[Ethyl-d5(phenylmethyl)amino]-2-butyn-1-ol
Molecular FormulaC₁₃H₁₂D₅NO
Molecular Weight208.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol: Deuterated Intermediate for Oxybutynin Metabolite Internal Standards


4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol (CAS 2733155-18-3) is a deuterium-labeled secondary amine featuring a but-2-yn-1-ol backbone with a benzyl substituent and a perdeuterated ethyl group (C₁₃H₁₂D₅NO, MW 208.31) [1]. It belongs to the class of stable isotope-labeled synthetic intermediates and serves as a critical building block in the preparation of rac Desethyl Oxybutynin-d5 Hydrochloride, the deuterated form of the pharmacologically active metabolite of the anticholinergic drug oxybutynin . The compound is supplied as a research chemical with typical isotopic enrichment ≥98 atom% D at the ethyl position .

Why 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol Cannot Be Replaced by Its Non-Deuterated Analog


Replacing 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol with the non-deuterated form (CAS 1309589-47-6, C₁₃H₁₇NO, MW 203.28) eliminates the fundamental mass spectrometric differentiation required for stable isotope dilution (SID) assays. In LC-MS/MS quantification of oxybutynin and its N-desethyl metabolite, the deuterated internal standard must possess a mass shift of at least +3 Da to avoid isotopic cross-talk with the analyte's natural isotopologue envelope [1]. The d5-ethyl moiety provides a +5.03 Da mass shift, ensuring baseline chromatographic co-elution with the analyte while enabling distinct MS/MS transition monitoring . Furthermore, deuterium incorporation at the N-ethyl position introduces a primary kinetic isotope effect (KIE) on CYP450-mediated N-deethylation, the major metabolic pathway for oxybutynin-class compounds [2]. Non-deuterated intermediates are therefore unsuitable for synthesizing the isotopically labeled metabolite standards required for validated bioanalytical methods supporting regulatory bioequivalence studies.

Quantitative Differentiation Evidence for 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol


Mass Spectrometric Differentiation: +5.03 Da Mass Shift Enables SID-LC-MS/MS Quantification

The target deuterated compound provides a mass shift of +5.03 Da relative to the non-deuterated analog 4-(benzyl(ethyl)amino)but-2-yn-1-ol (C₁₃H₁₇NO, MW 203.281 vs. C₁₃H₁₂D₅NO, MW 208.310) . This exceeds the minimum +3 Da shift required in SID-LC-MS/MS to prevent isotopic cross-talk between the internal standard and the analyte's natural M+1/M+2 isotopologue envelope [1]. The Sharma et al. validated method for oxybutynin and N-desethyl oxybutynin quantification employed deuterated internal standards at concentrations spanning 0.050–10.0 ng/mL and 0.500–100 ng/mL, respectively, achieving extraction recoveries of 80.4% for analytes and 76.9% for deuterated ISs, with mean IS-normalized matrix factors of 0.96–1.07 [1].

Stable Isotope Dilution LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment: ≥98 atom% D at the N-Ethyl Moiety Ensures Minimal Undeuterated Impurity

The target compound is supplied with deuterium enrichment of ≥98 atom% at the ethyl-d5 position, based on specifications of its downstream products (e.g., oxybutynin-d10 hydrochloride, Cayman Chemical Item No. 10010655, ≥99% deuterated forms d1-d10) . In the US 2009/0156671 patent, deuterium-enriched oxybutynin is defined as having deuterium incorporation significantly above the natural abundance of 0.015% [1]. This high isotopic purity minimizes the undeuterated fraction, which would otherwise contribute to analyte signal in SID assays and compromise accuracy at low quantification limits (LLOQ: 0.050 ng/mL for oxybutynin) [2].

Isotopic Purity Deuterium Enrichment Internal Standard Quality

Kinetic Isotope Effect: Deuterium Substitution Slows CYP450-Mediated N-Deethylation

Deuterium substitution at the N-ethyl position introduces a primary kinetic isotope effect (KIE) on CYP450-catalyzed N-deethylation, the major metabolic pathway converting oxybutynin to N-desethyl oxybutynin. The classic Lindeke et al. (1981) study used deuterium-substituted oxybutynin to establish N-desethyl oxybutynin as the primary metabolite in rat liver microsomes, demonstrating that deuterium labeling enables metabolite identification by GC-MS via characteristic mass shifts [1]. For N-dealkylation reactions catalyzed by CYP450, primary KIEs (k_H/k_D) typically range from 2 to 10 depending on the rate-limiting nature of C-H bond cleavage [2]. This KIE retards metabolite formation from the deuterated compound, providing enhanced metabolic stability in tracer studies and reducing metabolic back-conversion that could confound pharmacokinetic measurements [3].

Kinetic Isotope Effect Metabolic Stability CYP450 N-Dealkylation

Defined Synthetic Role: Exclusive Intermediate for rac Desethyl Oxybutynin-d5 Hydrochloride

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol is specifically designed and supplied as the penultimate intermediate for the synthesis of rac Desethyl Oxybutynin-d5 Hydrochloride (CAS 1173147-63-1), the deuterated form of the active oxybutynin metabolite, N-desethyl oxybutynin [1]. In the validated bioanalytical method of Sharma et al. (2013), deuterated N-desethyl oxybutynin served as the internal standard for quantifying the metabolite over a linear range of 0.500–100 ng/mL in human plasma, with the method successfully applied to a 74-subject bioequivalence study [2]. The non-deuterated analog of this intermediate (CAS 1309589-47-6) leads to the unlabeled metabolite, which cannot be used as an internal standard due to indistinguishable mass.

Synthetic Intermediate Stable Isotope Labeling Metabolite Standard

Recommended Application Scenarios for 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol


Synthesis of rac Desethyl Oxybutynin-d5 Hydrochloride for Use as an LC-MS/MS Internal Standard

The primary application of 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol is as the key intermediate in the multi-step synthesis of rac Desethyl Oxybutynin-d5 Hydrochloride, the stable isotope-labeled analog of N-desethyl oxybutynin. The synthetic sequence involves benzyl deprotection (hydrogenolysis) to liberate the secondary amine, followed by esterification with α-cyclohexyl-α-hydroxybenzeneacetic acid. The resulting deuterated metabolite serves as the internal standard in validated SID-LC-MS/MS methods for quantifying oxybutynin and N-desethyl oxybutynin in human plasma, as demonstrated by Sharma et al. (2013) across a linear range of 0.500–100 ng/mL with extraction recovery of 76.9% [1]. This application is essential for regulatory bioequivalence and pharmacokinetic studies of oxybutynin formulations.

Preparation of Deuterated Oxybutynin Tracers for Metabolic Pathway Elucidation

The deuterated intermediate can be further elaborated to yield oxybutynin-d5 or oxybutynin-d10, which serve as metabolic tracers in ADME studies. The deuterium label at the N-ethyl group exploits the kinetic isotope effect (KIE) on CYP3A4-mediated N-deethylation to track the primary metabolic pathway, as first established by Lindeke et al. (1981) using deuterium-substituted oxybutynin in rat liver microsomes [2]. This application is critical for distinguishing parent drug from metabolite in complex biological matrices without relying on radiolabeled compounds.

Stable Isotope-Labeled Impurity Standard for Forced Degradation Studies

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol can serve as a starting material for synthesizing deuterated analogs of oxybutynin-related impurities and degradation products. These labeled impurities are employed as internal standards in HPLC and LC-MS methods for impurity profiling during pharmaceutical development, enabling accurate quantification of potential genotoxic impurities (PGIs) and degradation products in oxybutynin drug substance and finished product [3]. The mass differentiation provided by the d5-label ensures unambiguous identification even in the presence of complex excipient matrices.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Oxybutynin Metabolites in Clinical Samples

The downstream deuterated metabolite derived from this intermediate is employed in IDMS workflows for the absolute quantification of N-desethyl oxybutynin in clinical pharmacokinetic samples. The method achieves a lower limit of quantification (LLOQ) of 0.500 ng/mL for the metabolite, with the deuterated internal standard compensating for matrix effects (IS-normalized matrix factors: 0.96–1.07) and extraction variability [1]. This level of sensitivity and accuracy is mandated by regulatory guidance (FDA, EMA) for bioequivalence studies supporting generic drug applications.

Quote Request

Request a Quote for 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.